molecular formula C14H9F13O3S B3163051 1H,1H-Perfluoroheptyl p-toluenesulfonate CAS No. 883500-11-6

1H,1H-Perfluoroheptyl p-toluenesulfonate

Cat. No.: B3163051
CAS No.: 883500-11-6
M. Wt: 504.27 g/mol
InChI Key: OHRRWZZYRZXFNZ-UHFFFAOYSA-N
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Description

Strategic Importance of Perfluoroalkyl Moieties in Organic Synthesis

The incorporation of perfluoroalkyl (Rf) moieties into organic compounds is a well-established strategy for modifying molecular properties. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond impart unique characteristics to these segments. Perfluoroalkyl groups are known to be both hydrophobic (water-repellent) and oleophobic (oil-repellent), a rare combination of properties that leads to applications in creating low-energy surfaces. nih.gov

These moieties contribute to high thermal and chemical stability, making the resulting molecules resistant to acids, bases, and oxidizing agents. mdpi.com The presence of a perfluoroalkyl chain can influence a molecule's conformation and electronic properties, which is a key consideration in the design of advanced materials. The "electronic shield" created by the fluorine atoms can also impact intermolecular interactions. mdpi.com The strategic placement of these groups is a cornerstone of modern fluorine chemistry, enabling the development of specialized polymers, surfactants, and other high-performance materials. nih.govmdpi.com

Table 1: Properties Conferred by Perfluoroalkyl Moieties

PropertyDescription
Low Surface Energy Results in oil, water, and stain repellency. mdpi.com
High Stability Resistant to thermal degradation, acids, bases, and oxidation. mdpi.com
Hydrophobicity The C-F bond is nonpolar, leading to water-repellent characteristics. nih.gov
Oleophobicity The inability of the fluorinated chain to interact via van der Waals forces with hydrocarbons leads to oil repellency. nih.gov
Low Refractive Index Useful for optical applications. mdpi.com
Biocompatibility Certain fluorinated polymers are used for medical devices. mdpi.com

Role of Sulfonate Esters as Activated Leaving Groups in Chemical Transformations

In many organic reactions, particularly nucleophilic substitutions and eliminations, the success of the transformation hinges on the presence of a good leaving group. Hydroxyl groups (-OH) of alcohols are inherently poor leaving groups because the departing species would be the strongly basic hydroxide (B78521) ion (OH⁻). periodicchemistry.com To overcome this, alcohols are often converted into sulfonate esters, which are significantly better leaving groups. periodicchemistry.compearson.com

This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. periodicchemistry.com The resulting sulfonate ester, for instance, a p-toluenesulfonate (tosylate), possesses an excellent leaving group. The effectiveness of the sulfonate anion as a leaving group stems from its stability; the negative charge on the departing group is delocalized through resonance across the three oxygen atoms, making it a very weak base. pearson.com This stability facilitates the cleavage of the carbon-oxygen bond during a reaction. libretexts.org Importantly, the conversion of an alcohol to a sulfonate ester proceeds with retention of stereochemistry at the carbon center. pearson.com

Table 2: Common Sulfonate Esters in Organic Chemistry

Sulfonate EsterAbbreviationR Group on SulfurCommon Use
p-Toluenesulfonate Tsp-TolylExcellent leaving group in substitution/elimination reactions. pearson.com
Methanesulfonate MsMethylA common alternative to tosylates. pearson.com
Trifluoromethanesulfonate TfTrifluoromethylAn exceptionally good leaving group, often used when others fail. pearson.com

Overview of 1H,1H-Perfluoroheptyl p-Toluenesulfonate in Contemporary Chemical Research

This compound is a specialized chemical compound that embodies the principles discussed above. It integrates a long, highly fluorinated alkyl chain with a tosylate group, making it a valuable reagent for introducing the 1H,1H-perfluoroheptyl moiety into various molecular architectures. Its structure combines the stability and unique surface properties of the perfluoroalkyl segment with the high reactivity of the tosylate leaving group.

This compound serves as a key intermediate in the synthesis of partially fluorinated materials. fluorine1.ru Researchers utilize it in nucleophilic substitution reactions to attach the C₇F₁₃CH₂- group to substrates, thereby creating novel compounds with tailored properties for applications in materials science, such as the development of hydrophobic and oleophobic coatings. acs.org The compound's utility lies in its ability to act as an alkylating agent for a fluorinated segment, a critical step in the synthesis of complex fluorochemicals.

Table 3: Chemical Data for this compound

PropertyValue
CAS Number 883500-11-6 chemicalbook.comcalpaclab.com
Molecular Formula C₁₄H₉F₁₃O₃S calpaclab.com
Molecular Weight 504.26 g/mol calpaclab.com
Synonyms 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 4-methylbenzenesulfonate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F13O3S/c1-7-2-4-8(5-3-7)31(28,29)30-6-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRRWZZYRZXFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F13O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60896103
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-11-6
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60896103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 1h,1h Perfluoroheptyl P Toluenesulfonate

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, and tosylates are well-regarded substrates for these reactions, typically proceeding via an SN2 mechanism for primary and secondary alcohols. youtube.com The reactivity of 1H,1H-Perfluoroheptyl p-toluenesulfonate in such reactions is dictated by a complex interplay between the leaving group's efficacy and the steric and electronic properties of the fluorinated alkyl chain.

The p-toluenesulfonate (tosylate) group is an exceptionally effective leaving group, a property that is crucial for facilitating nucleophilic substitution reactions. khanacademy.org The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong organic acid with a pKa of -2.8. libretexts.org

This low pKa value signifies that the resulting tosylate anion is a very weak and stable base. Its stability is derived from the extensive delocalization of the negative charge across the three oxygen atoms and the aromatic ring through resonance. The conversion of the corresponding alcohol (1H,1H-perfluoroheptan-1-ol) into a tosylate transforms the poor leaving group (hydroxide, HO⁻) into a significantly better one (TsO⁻), thereby "activating" the substrate for substitution. masterorganicchemistry.com This strategy is a cornerstone of organic synthesis, enabling reactions that would otherwise be unfeasible. youtube.com

The presence of the C₆F₁₃CH₂- group at the β-position relative to the tosylate leaving group profoundly influences the substrate's reactivity in SN2 reactions. This influence is a combination of steric and electronic effects.

Steric hindrance is a critical factor governing the rate of SN2 reactions, which require a backside attack by the nucleophile on the electrophilic carbon. youtube.comlibretexts.org An increase in the size of the substituents around the reaction center leads to greater steric hindrance, which destabilizes the crowded five-coordinate transition state and slows the reaction rate. libretexts.orgnih.gov The perfluoroheptyl group, with its large fluorine atoms, presents a sterically demanding environment that can impede the approach of an incoming nucleophile.

Firstly, the electron-rich fluorine atoms of the perfluoroalkyl chain can create a region of high electron density that repels the incoming nucleophile, which is itself an electron-rich species. This electrostatic repulsion can counteract the attraction towards the electrophilic carbon center. Secondly, the powerful inductive effect of the fluorine atoms strengthens the C-C and C-H bonds along the alkyl chain, which can indirectly increase the energy required to achieve the transition state geometry. This phenomenon, where fluorination reduces reactivity towards nucleophilic attack, highlights the intricate balance between activating inductive effects and deactivating steric and electronic repulsion effects. stackexchange.comnih.gov

While SN2 reactions involve heterolytic (two-electron) bond cleavage, the presence of the perfluoroalkyl chain can open pathways to alternative mechanisms under certain conditions. Research into the degradation of PFAS has shown that reactions involving radical intermediates are viable pathways for breaking down these stable compounds. nih.gov

Under conditions such as photolysis, thermolysis, or electrochemistry, single-electron transfer (SET) to the substrate can occur, leading to homolytic cleavage of the C-O or S-O bond and the formation of a 1H,1H-perfluoroheptyl radical. acs.orgacs.org For instance, sulfate (B86663) radicals (SO₄•⁻) have been shown to effectively degrade certain PFAS, proceeding through a one-electron transfer mechanism. nih.gov The generation of transient alkyl radicals from various precursors is a known strategy in synthetic chemistry. acs.org The potential for this compound to serve as a precursor to fluoroalkyl radicals represents a significant deviation from classical two-electron substitution pathways. However, it is important to note that the operation of a radical mechanism is highly dependent on the specific reaction conditions and reagents employed. nih.gov

Steric and Electronic Effects of the Perfluoroalkyl Chain on Reactivity and Stereoselectivity

Elimination Reactions (E1/E2 Pathways)

Elimination reactions, particularly the bimolecular E2 pathway, often compete with SN2 reactions. The outcome is heavily influenced by the nature of the substrate, the base, and the solvent. For this compound, the substrate is a primary tosylate, which would typically favor substitution. However, the electronic nature of the perfluoroalkyl group dramatically alters the landscape for potential elimination reactions.

The E2 mechanism requires the abstraction of a proton from the carbon atom adjacent (β) to the leaving group. In this molecule (C₆F₁₃CH₂CH₂OTs), the β-protons are on the methylene (B1212753) group adjacent to the perfluorohexyl chain. The immense electron-withdrawing power of the C₆F₁₃ group significantly increases the acidity of these β-protons, making them much more susceptible to abstraction by a base. Consequently, when treated with a strong, sterically hindered base (which disfavors the SN2 pathway), the substrate is expected to readily undergo E2 elimination to yield 1H,1H,2H-perfluoro-1-octene.

Table 1: Factors Influencing the Reactivity of this compound

Factor Influence on SN2 Pathway Influence on E2 Pathway Mechanistic Implication
Leaving Group (Tosylate) Favorable: Excellent leaving group due to stability of the anion. libretexts.orgmasterorganicchemistry.com Favorable: Facilitates departure in the concerted step. Promotes both substitution and elimination over reactions with corresponding alcohols.
Steric Hindrance (C₆F₁₃ chain) Unfavorable: Bulky chain hinders backside nucleophilic attack. youtube.comlibretexts.org Less Impact: Base attacks a peripheral β-proton. Favors elimination over substitution, especially with bulky nucleophiles/bases.
Electronic Effect (C₆F₁₃ chain) Complex: Inductively activates α-carbon but chain repels nucleophile. stackexchange.com Favorable: Strongly increases acidity of β-protons. Significantly enhances susceptibility to E2 elimination with a strong base.
Reaction Conditions Favored by strong, non-bulky nucleophiles and polar aprotic solvents. libretexts.org Favored by strong, sterically hindered bases. The choice of base/nucleophile is critical in directing the reaction outcome.
Radical Initiators N/A N/A Can induce alternative radical pathways , deviating from ionic mechanisms. nih.govacs.org

Specific Chemical Transformations Initiated by the Sulfonate Functionality

Beyond serving as a passive leaving group in substitution and elimination reactions, the sulfonate functionality can actively participate in or initiate other chemical transformations. The primary role of the tosylate group in this compound is to enable the facile construction of other fluorinated molecules via nucleophilic displacement.

However, under different conditions, its reactivity can be more nuanced. As discussed, its ability to accept an electron can initiate radical cascades, making it a valuable precursor in radical chemistry for generating specific fluoroalkyl radicals. acs.org Furthermore, while the tosylate group is typically displaced, it can also act as a sulfonylating agent itself. For example, methyl p-toluenesulfonate has been used as a precursor to a sulfonylating reagent in Friedel-Crafts reactions. researchgate.net By analogy, this compound could potentially be used in similar transformations, although such reactivity is less common than its role as an alkylating agent. The sulfonate group can also be subject to reduction, although this is a less frequent transformation. The primary utility remains its function as a superior leaving group, which provides a reliable synthetic handle for introducing the valuable 1H,1H-perfluoroheptyl moiety into a wide array of chemical structures.

Comparative Mechanistic Studies with Related Fluorinated Sulfonates

The reactivity of fluorinated sulfonates is a subject of significant interest due to their role as precursors to various per- and polyfluoroalkyl substances (PFAS) and their unique chemical properties imparted by the highly electronegative fluorine atoms. Understanding the mechanistic pathways of these compounds, such as this compound, often involves comparative studies with structurally related analogs. The electron-withdrawing nature of the perfluoroalkyl chain profoundly influences the stability of intermediates and the kinetics of reactions, leading to distinct reactivity patterns when compared to their non-fluorinated counterparts.

Solvolysis Reactions and Carbocation Rearrangements

The solvolysis of alkyl sulfonates, such as tosylates, is a classic reaction in organic chemistry used to investigate reaction mechanisms, particularly the formation and fate of carbocation intermediates. In the case of fluorinated sulfonates, the presence of a perfluoroalkyl chain introduces significant electronic effects that influence the solvolysis pathway.

The solvolysis of secondary tosylates in polar protic solvents, such as 50% aqueous trifluoroethanol (TFE), often proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. whiterose.ac.uk For non-fluorinated secondary tosylates, studies have shown that the reaction can be regarded as a concerted pathway without the formation of a discrete carbocation intermediate. whiterose.ac.uk Evidence for this includes the observation of competing concerted pathways rather than a single pathway involving a stable carbenium ion. whiterose.ac.uk For instance, the solvolysis of 2-octyl tosylate in 50% aqueous TFE shows high, but not complete, stereoselectivity with a 92:8 ratio of inversion to retention of configuration, suggesting a more complex mechanism than a simple SN1 or SN2 reaction. whiterose.ac.uk

When a fluorinated chain is introduced, as in this compound, the powerful electron-withdrawing effect of the perfluoroalkyl group is expected to destabilize any developing positive charge on the adjacent carbon. This would make the formation of a primary carbocation highly unfavorable. Consequently, a direct SN1-type solvolysis involving a discrete carbocation at the carbon bearing the tosylate group is unlikely. Instead, an SN2-type mechanism, where the solvent acts as a nucleophile, would be the more probable pathway.

Carbocation rearrangements, such as 1,2-hydride shifts, are common in the solvolysis of secondary tosylates where a more stable carbocation can be formed. whiterose.ac.uk However, for a primary fluorinated sulfonate like this compound, the barrier to initial carbocation formation is already very high. The formation of short-lived α-fluorocarbocations is a topic of ongoing research, and these species are known to be significantly more reactive and have shorter lifetimes than their non-fluorinated analogs due to the high electronegativity of fluorine. nih.govacs.org While rearrangements are theoretically possible, they would compete with other processes like rapid attack by a nucleophile or solvent. nih.gov The primary nature of the substrate and the electronic destabilization by the fluoroalkyl chain make extensive carbocation rearrangements less likely compared to secondary or tertiary non-fluorinated systems.

The table below outlines the general characteristics of solvolysis for different types of tosylates, providing a comparative context for the expected behavior of this compound.

Substrate TypePredominant MechanismCarbocation IntermediatePotential for RearrangementExpected Rate
Secondary Alkyl TosylateMixed SN1/SN2, ConcertedPossible, but may not be a discrete intermediateYes, 1,2-hydride shifts observedModerate
Tertiary Alkyl TosylateSN1Yes, relatively stableYesFast
Primary Alkyl TosylateSN2NoNoSlow
This compoundSN2 (expected)Highly UnlikelyUnlikelyVery Slow

Strategic Applications of 1h,1h Perfluoroheptyl P Toluenesulfonate in Organic Synthesis

Building Block for the Synthesis of Fluorinated Organic Compounds

The primary utility of 1H,1H-perfluoroheptyl p-toluenesulfonate stems from the reactivity of the tosylate group. masterorganicchemistry.com Alcohols are inherently poor leaving groups in substitution reactions because hydroxide (B78521) is a strong base. By converting the precursor alcohol (1H,1H-perfluoroheptan-1-ol) into its corresponding tosylate, the hydroxyl group is transformed into a sulfonate ester. This ester is the conjugate base of a strong acid (p-toluenesulfonic acid), making it a very weak base and an excellent leaving group. libretexts.orgyoutube.com This activation enables a variety of nucleophilic substitution reactions to proceed under milder conditions and with greater efficiency. nih.gov

This compound is an effective precursor for the synthesis of 1H,1H-perfluoroheptyl azide (B81097). This transformation is typically achieved through a direct nucleophilic substitution reaction with an azide salt, most commonly sodium azide (NaN₃). The reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the tosylate leaving group. researchgate.net

The synthesis of fluorinated alkyl azides from their corresponding tosylates has been reported to proceed in good yields. For instance, a general procedure involves reacting the fluoroalkyl tosylate with sodium azide in a solvent mixture such as dimethylformamide (DMF) and benzene (B151609), yielding the desired azide product. researchgate.net These fluorinated azides are versatile intermediates, notably for use in copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," which allows for the construction of complex N-perfluoroalkyl triazoles and other heterocycles. nih.gov

Table 1: Synthesis of Fluoroalkyl Azide from Fluoroalkyl Tosylate

ReactantReagentSolventConditionsProductYieldRef.
Fluoroalkyl TosylateSodium Azide (NaN₃)DMF/BenzeneHeatingFluoroalkyl Azide~70% researchgate.net

The tosylate group can be readily displaced by halide ions to generate fluoroalkyl halides. The synthesis of 1H,1H-perfluoroheptyl iodide from the corresponding p-toluenesulfonate is a classic example of the Finkelstein reaction. In this process, the tosylate is treated with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone (B3395972). beilstein-journals.orgyoutube.com The equilibrium is driven toward the product because sodium tosylate is insoluble in acetone and precipitates out of the solution, whereas sodium iodide is soluble.

This conversion is a crucial step in many multi-step syntheses because the resulting fluoroalkyl iodide is often a more reactive alkylating agent than the parent tosylate for certain applications, such as in radical reactions or for the alkylation of less reactive nucleophiles. beilstein-journals.org Research has demonstrated the successful iodination of a similar fluorinated tosylate in excellent yield by heating with sodium iodide in acetone. beilstein-journals.org

Table 2: Synthesis of Fluoroalkyl Iodide from Fluoroalkyl Tosylate

ReactantReagentSolventConditionsProductYieldRef.
Fluoroalkyl TosylateSodium Iodide (NaI)Acetone80 °C, 24 hFluoroalkyl Iodide87% beilstein-journals.org

This compound can serve as a precursor to fluorinated vinyl and allyl derivatives through several established synthetic routes for tosylates. One common method is the Williamson ether synthesis, where the tosylate acts as an electrophile in an Sₙ2 reaction with an alkoxide. libretexts.org To generate a fluorinated allyl ether, this compound can be reacted with an allyl alcohol that has been deprotonated by a strong base, such as sodium hydride.

Similarly, fluorinated vinyl ethers can be prepared. While direct synthesis from the tosylate is less common than other methods like transetherification researchgate.net, the Williamson ether synthesis principle still applies using a deprotonated vinyl alcohol equivalent. Additionally, under appropriate basic conditions, elimination reactions (E2) can compete with substitution, potentially leading to the formation of a terminal alkene, although this is often considered a side reaction. libretexts.orgnih.gov

The introduction of fluorinated side chains into amino acids can significantly alter the properties of peptides, enhancing their stability and modifying their biological activity. researchgate.netrsc.org this compound is a key reagent for introducing the perfluoroheptyl ethyl group into amino acid scaffolds. A highly effective method involves the asymmetric synthesis of amino acids using a chiral Ni(II) complex of a glycine (B1666218) or alanine (B10760859) Schiff base. beilstein-journals.org

In this strategy, the tosylate is first converted to the more reactive 1H,1H-perfluoroheptyl iodide (as described in section 4.1.2). The chiral Ni(II) complex is then deprotonated to form a nucleophilic enolate, which subsequently undergoes alkylation with the fluoroalkyl iodide. This approach allows for the stereocontrolled synthesis of novel, non-canonical fluorinated amino acids, which can be incorporated into peptides. beilstein-journals.org

Fluorous thiols are important reagents in fluorous chemistry, used for creating tagged molecules for separation or for studying biological systems. A reliable and high-yielding route to synthesize 1H,1H-perfluoroheptylthiol proceeds via the tosylate intermediate. researchgate.net This two-step process begins with the nucleophilic substitution of this compound with a sulfur nucleophile.

A common and effective method involves reacting the tosylate with thiourea. This reaction forms a stable thiouronium salt intermediate. The thiouronium salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to liberate the final fluorous thiol. This alcohol-tosylate-thiol pathway is often preferred over an alcohol-bromide-thiol route for its efficiency and mild conditions. researchgate.net

Table 3: Two-Step Synthesis of Fluorous Thiol from Fluoroalkyl Tosylate

StepReactantReagent(s)ConditionsIntermediate/ProductRef.
1Fluoroalkyl TosylateThioureaEtOH, 80 °C, 18 hThiouronium Salt researchgate.net
2Thiouronium SaltBase (e.g., NaOH)HydrolysisFluoroalkyl Thiol researchgate.net

Role in the Development of Catalysts and Ligands (Focus on chemical synthesis pathways)

The unique electronic properties and partitioning behavior of fluorous chains make them valuable components in modern catalyst and ligand design. This compound serves as a key building block for synthesizing fluorous ligands, particularly fluorous phosphines, which are used in homogeneous catalysis.

The synthetic pathway typically involves converting the tosylate into the more reactive 1H,1H-perfluoroheptyl iodide. elsevierpure.com This perfluoroalkyl iodide can then be reacted with a silylated phosphine (B1218219), such as diphenyl(trimethylsilyl)phosphine (B101189) (Ph₂PSiMe₃), or a lithiated phosphine. The nucleophilic phosphorus atom displaces the iodide, forming a new phosphorus-carbon bond and yielding the desired triaryl- or dialkylarylphosphine ligand bearing a long fluorous pony-tail. elsevierpure.com

These fluorous phosphine ligands can then be coordinated to various transition metals, such as palladium, platinum, or gold, to form active catalyst complexes. elsevierpure.com The resulting fluorous catalysts exhibit modified solubility profiles, often being soluble in fluorinated solvents, which facilitates catalyst recovery and product purification through fluorous-organic liquid-liquid extraction.

Precursor in Advanced Materials Chemistry (Focus on chemical transformations leading to new structures)

This compound serves as a valuable precursor in the synthesis of advanced materials due to the strategic presence of the tosylate group. The tosylate functional group is an excellent leaving group in nucleophilic substitution reactions, a characteristic that facilitates the introduction of a wide array of functional groups onto the perfluoroheptyl chain. masterorganicchemistry.comlibretexts.org This reactivity allows for the transformation of the relatively inert 1H,1H-perfluoroheptan-1-ol, from which the tosylate is derived, into versatile building blocks for complex macromolecular structures.

The conversion of an alcohol to a tosylate is a critical activation step. libretexts.orglibretexts.org The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.comnih.gov This process replaces the poor leaving group (hydroxide, OH-) with the much more effective tosylate group (OTs), which is the conjugate base of the strong acid, p-toluenesulfonic acid. The resulting this compound is then primed for subsequent chemical transformations.

A significant application of this strategy is in the synthesis of fluorinated monomers, which are the building blocks for high-performance fluoropolymers. rsc.org These polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.net The transformation of this compound allows for the incorporation of the perfluoroheptyl moiety into various polymer architectures.

One illustrative chemical transformation is the synthesis of fluorinated alkyl azides from their corresponding tosylates. researchgate.net This reaction is particularly relevant as the azide group is a versatile functional handle for further modifications, such as "click chemistry" reactions (e.g., Huisgen cycloaddition) to form triazoles, or reduction to primary amines. These transformations open pathways to novel fluorinated polymers, such as polyamides, polyimines, and specialized functionalized polymers.

The synthesis of 1H,1H-Perfluoroheptyl azide from this compound would proceed via a nucleophilic substitution reaction with an azide salt, such as sodium azide. researchgate.net The general conditions for such a transformation involving a fluorinated tosylate are presented in the table below, based on analogous reactions. researchgate.net

Table 1: General Reaction Conditions for the Synthesis of Fluorinated Alkyl Azides from Tosylates

Parameter Value
Substrate Fluorinated Alkyl Tosylate
Reagent Sodium Azide (NaN₃)
Solvent Hexamethylphosphoramide (HMPA)
Temperature 85-120 °C
Reaction Time ~4.5 hours
Product Fluorinated Alkyl Azide

This data is based on analogous reactions with other fluorinated tosylates and represents a typical procedure for this transformation. researchgate.net

The resulting 1H,1H-perfluoroheptyl azide is a key intermediate. For instance, it can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-functionalized monomers or polymers to create complex, fluorinated materials with precisely controlled architectures. Furthermore, the reduction of the azide to 1H,1H-perfluoroheptylamine provides a monomer that can be used in the synthesis of high-performance polyamides and polyimines with the desirable properties imparted by the fluorine content. These subsequent transformations highlight the role of this compound as a critical gateway to a diverse range of advanced fluorinated materials.

Computational and Theoretical Studies on Perfluoroalkyl Sulfonates

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed investigations into the reaction mechanisms of perfluoroalkyl sulfonates. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible yet accurate framework for calculating the electronic structure and energies of molecules.

Mapping Potential Energy Surfaces and Identifying Transition States

Calculation of Thermochemical Parameters

DFT is also a powerful tool for calculating essential thermochemical parameters that dictate the stability and reactivity of molecules. These parameters include bond dissociation energies (BDEs), which quantify the energy required to homolytically cleave a chemical bond, and activation energies, which represent the energetic barrier that must be overcome for a reaction to proceed. For perfluoroalkyl sulfonates, the high strength of the carbon-fluorine (C-F) bond is a defining characteristic. The table below presents typical bond dissociation energies for key bonds found in perfluoroalkyl sulfonates, derived from computational studies on related compounds.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)
C-F~110-130
C-S~70-80
S-O~80-90

Note: These are approximate values based on general findings for perfluoroalkyl substances and may vary depending on the specific molecular environment.

These high BDEs for C-F bonds contribute to the notable thermal and chemical stability of perfluoroalkyl compounds.

Quantum Chemical Investigations of Molecular Interactions and Polymorphism

Quantum chemical methods extend beyond reaction mechanisms to explore the subtle, yet significant, non-covalent interactions that govern the condensed-phase behavior of perfluoroalkyl sulfonates, including polymorphism—the ability of a solid material to exist in more than one form or crystal structure.

Analysis of Non-Covalent Interactions involving Fluorine Atoms

The highly electronegative fluorine atoms in the perfluoroalkyl chain of 1H,1H-Perfluoroheptyl p-toluenesulfonate play a crucial role in its intermolecular interactions. Quantum chemical calculations, particularly those that can accurately model dispersion forces, are essential for analyzing these non-covalent interactions. These can include dipole-dipole interactions, halogen bonding, and other van der Waals forces. Computational methods have been developed to detect and visualize these non-covalent interactions in real space, providing a more nuanced understanding than simple atom-pair distance analysis. nih.gov Studies on related molecules, such as 1,4-naphthoquinone (B94277) derivatives with bromine and hydroxyl substitutions, demonstrate how intramolecular hydrogen bonds can influence molecular features, a principle that can be extended to understand intermolecular interactions in crystalline perfluoroalkyl sulfonates. mdpi.com

Conformational Landscape Analysis of Perfluoroalkyl Chains

The long, flexible perfluoroalkyl chain of this compound can adopt a multitude of conformations, and understanding this conformational landscape is key to predicting its macroscopic properties.

Computational studies, often employing a combination of quantum mechanics and molecular mechanics, can explore the relative energies of different conformers. For perfluoroalkyl chains, the conformational preferences are a subject of ongoing research. Unlike their hydrocarbon counterparts which favor a planar zig-zag conformation, perfluoroalkyl chains often adopt a helical or twisted-zigzag conformation due to the steric repulsion between the larger fluorine atoms. The table below summarizes key conformational features of perfluoroalkyl chains based on computational studies.

Conformational ParameterTypical Value/Description
Dihedral Angle (C-C-C-C)Deviates from the ideal 180° of a planar zigzag
Helical TwistOften observed to minimize steric strain between fluorine atoms
Energy Barrier to RotationHigher than in alkanes due to larger fluorine atoms

Note: These are generalized features of perfluoroalkyl chains and the specific conformational preferences of this compound would depend on the interplay of the perfluoroheptyl chain and the p-toluenesulfonate headgroup.

Nuclear Overhauser Effect (NOE) spectroscopy, in conjunction with quantum chemical calculations, is a powerful experimental and theoretical approach to determine the solution-phase conformation of flexible molecules, and similar methodologies could be applied to this compound. mdpi.comnih.gov

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 1H,1H-Perfluoroheptyl p-toluenesulfonate in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. wikipedia.orghuji.ac.il

The ¹H NMR spectrum provides a clear map of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the p-toluenesulfonate (tosyl) group and the aliphatic methylene (B1212753) protons adjacent to the electronegative sulfonate and perfluoroalkyl groups.

The aromatic region typically displays two doublets between 7.0 and 8.0 ppm. wisc.edu These signals correspond to the four protons on the benzene (B151609) ring. The protons ortho to the sulfonate group are deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to it. wisc.edu A singlet around 2.4 ppm is characteristic of the methyl group protons on the tosyl moiety. rsc.org

The most downfield aliphatic signal is a triplet corresponding to the two protons of the methylene group (-OCH₂-). This group is bonded to the highly electronegative oxygen of the sulfonate ester and is adjacent to a perfluoroalkyl chain, causing a significant downfield shift, typically observed between 4.0 and 4.5 ppm. The triplet splitting pattern arises from coupling to the adjacent difluoromethylene (-CF₂-) group. orgchemboulder.com

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to SO₃)7.7 - 7.9Doublet (d)~8.0
Aromatic (meta to SO₃)7.3 - 7.5Doublet (d)~8.0
Methylene (-OCH₂CF₂-)4.0 - 4.5Triplet (t)~13-15 (³JHF)
Methyl (Ar-CH₃)2.4 - 2.5Singlet (s)N/A

This table presents expected values based on typical chemical shift ranges for similar structures. wisc.edursc.orgorgchemboulder.com

¹⁹F NMR is indispensable for characterizing the perfluoroheptyl (-C₆F₁₃) chain. wikipedia.org Due to its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides a wide chemical shift range, allowing for clear resolution of each distinct fluorine environment. numberanalytics.com

The spectrum of the perfluoroheptyl group consists of several multiplets. The terminal trifluoromethyl (CF₃) group typically appears as a triplet around -81 ppm. Each of the six difluoromethylene (CF₂) groups gives a distinct signal, generally between -118 and -127 ppm. rsc.org The CF₂ group closest to the CH₂ group (α-CF₂) is the most deshielded in this range, while the CF₂ group adjacent to the terminal CF₃ group (ω-1 CF₂) is the most shielded. sioc-journal.cn The complex splitting patterns arise from geminal (²JFF) and vicinal (³JFF) fluorine-fluorine couplings. wikipedia.org

Fluorine Assignment Typical Chemical Shift (δ, ppm vs CFCl₃)
CF₃-~ -81.0
-CF₂-CF₃~ -126.5
-(CF₂)₃-CF₂-CF₂-~ -122 to -124
-CH₂-CF₂-~ -118 to -120

This table presents expected values based on typical chemical shift ranges for long-chain perfluoroalkyl compounds. rsc.orgsioc-journal.cn

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a singlet for each unique carbon atom. oregonstate.edu

The aromatic carbons of the tosyl group resonate between approximately 125 and 145 ppm. The quaternary carbon attached to the sulfur atom and the carbon bearing the methyl group are typically distinct. chemicalbook.com The methyl carbon appears at a high-field (upfield) position, usually around 21 ppm. rsc.org

The carbon of the methylene group (-OCH₂-) is observed around 60-70 ppm, shifted downfield by the adjacent oxygen. The carbons of the perfluoroalkyl chain are highly complex due to C-F coupling and are found in the range of approximately 105-120 ppm, often appearing as complex multiplets in a coupled spectrum. rsc.org

Carbon Assignment Typical Chemical Shift (δ, ppm)
Aromatic (C-S)~145
Aromatic (C-CH₃)~133
Aromatic (CH)~128 - 130
Perfluoroalkyl Chain (-CF₂-, -CF₃)~105 - 120 (with C-F coupling)
Methylene (-OCH₂-)~65 - 70 (triplet due to ²JCF)
Methyl (Ar-CH₃)~21

This table presents expected values based on typical chemical shift ranges for analogous structures. rsc.orgrsc.orgchemicalbook.com

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are used to establish definitive structural assignments by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the ortho and meta protons on the aromatic ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum would show a cross-peak between the methylene proton signal (~4.2 ppm) and the corresponding carbon signal (~67 ppm), and another between the aromatic proton signals and their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It can confirm the connection between the tosyl group and the fluoroalkyl moiety by showing a correlation from the methylene protons to the aromatic quaternary carbon (C-S).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show correlations between the methyl protons of the tosyl group and the ortho-aromatic protons, confirming their spatial proximity. bhu.ac.in

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the sulfonate ester, aromatic ring, and perfluoroalkyl chain.

Key vibrational frequencies include strong absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group, typically found near 1360 cm⁻¹ and 1170 cm⁻¹, respectively. The S-O-C stretching vibrations are also identifiable. The presence of the highly electronegative fluorine atoms is confirmed by very strong C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

Vibrational Mode Characteristic Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch~3050 - 3100Medium
Aliphatic C-H Stretch (-CH₂-)~2950 - 2850Medium
S=O Asymmetric Stretch~1360 - 1370Strong
C-F Stretch~1100 - 1300Very Strong
S=O Symmetric Stretch~1170 - 1180Strong
S-O-C Stretch~950 - 1050Strong

This table presents expected absorption frequencies based on characteristic IR data for sulfonate esters and fluorinated compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). uni-saarland.de For this compound (C₁₄H₉F₁₃O₃S), the molecular weight is approximately 504 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) may be observed, though it can be weak or absent for some molecules. uni-saarland.de More commonly, characteristic fragment ions are observed which help to confirm the structure. Key fragmentation pathways would include:

Cleavage of the S-O bond, leading to the formation of the p-toluenesulfonyl cation at m/z 155 and the perfluoroheptoxy radical.

Formation of the tropylium (B1234903) ion at m/z 91, a very common fragment for toluene-containing compounds, arising from the p-toluenesulfonyl fragment. researchgate.net

Fragmentation of the perfluoroalkyl chain through the loss of CF₂, CF₃, or other CₓFᵧ fragments.

Soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) would be more likely to show a prominent protonated molecule [M+H]⁺ or related adducts (e.g., [M+Na]⁺), confirming the molecular weight with minimal fragmentation.

Future Research Trajectories and Perspectives

Innovation in Sustainable Synthetic Methodologies for Perfluoroalkyl Tosylates

The traditional synthesis of tosylates often involves methods that are time-consuming and generate considerable waste, necessitating costly purification techniques like column chromatography. acs.org The future of synthesizing perfluoroalkyl tosylates, including 1H,1H-Perfluoroheptyl p-toluenesulfonate , is geared towards the adoption of green and sustainable practices. acs.orgrsc.org Key areas of innovation include the development of chromatography-free purification methods and the use of environmentally benign solvents and catalysts.

Recent advancements have demonstrated the feasibility of eco-friendly tosylation of alcohols by employing aqueous bases and greener solvents, which significantly reduces the environmental impact. ncsu.edu These protocols offer simplicity, shorter reaction times, and mild conditions, making them economically and environmentally viable. acs.org For instance, the use of catalysts like montmorillonite (B579905) clay for the tosylation of alcohols with p-toluenesulfonic acid presents an enviro-economic route. acs.org Furthermore, ultrasound-promoted tosylation has emerged as an innovative and eco-friendly approach. acs.org

Future research will likely focus on adapting and optimizing these sustainable methods for the specific synthesis of perfluoroalkyl tosylates. This includes exploring the use of recyclable catalysts and solvent-free reaction conditions to further enhance the green credentials of the synthesis process. The goal is to develop scalable, efficient, and environmentally responsible methods for producing high-purity perfluoroalkyl tosylates.

Discovery of Novel Reactivity and Unconventional Chemical Transformations

The tosylate group is well-established as an excellent leaving group in nucleophilic substitution and elimination reactions. researchgate.net However, contemporary research is uncovering novel and unconventional chemical transformations for tosylates, expanding their synthetic utility. A significant area of development is their use in transition metal-catalyzed cross-coupling reactions.

Functionalized enol tosylates have been shown to be robust substrates in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions, enabling the formation of stereodefined trisubstituted unsaturated esters. nih.gov Furthermore, palladium-catalyzed Negishi cross-coupling reactions of unactivated alkyl tosylates have been successfully developed, tolerating a wide variety of functional groups. organic-chemistry.org Iron-catalyzed cross-coupling reactions of alkyl Grignards with aryl tosylates have also been achieved. nih.gov

For This compound , these advancements open up new avenues for its application as a building block in complex molecule synthesis. Future research will likely explore its participation in a broader range of cross-coupling reactions and other novel transformations. The strong electron-withdrawing nature of the perfluoroheptyl group can influence the reactivity of the tosylate, potentially leading to unique and selective chemical behaviors that are yet to be discovered. The development of new catalytic systems tailored for the activation of the C-O bond in perfluoroalkyl tosylates will be a key research focus.

Broadening the Scope of Applications in Tailored Organic Synthesis and Functional Materials

The unique properties imparted by the perfluoroalkyl chain, such as high thermal stability, chemical resistance, and low surface energy, make This compound a valuable precursor for the synthesis of advanced functional materials. researchgate.net Future applications will likely leverage these properties in the creation of specialized polymers and surface coatings.

Fluorinated polymers are already used in a wide range of high-performance applications. nih.gov The incorporation of perfluoroalkyl groups into polymers like polyurethanes and polyethylenes can significantly enhance their properties, such as hydrophobicity and flame retardancy. nih.govmdpi.com For example, the synthesis of fluorinated polyurethanes can result in materials with water contact angles approaching superhydrophobicity. mdpi.comThis compound can serve as a key monomer or modifying agent in the synthesis of such advanced polymers. Research is ongoing to develop depolymerizable semi-fluorinated polymers for sustainable functional materials, addressing the challenge of recycling fluorinated polymers. rsc.org

In the realm of surface science, the modification of surfaces with perfluoroalkyl chains can create highly hydrophobic and oleophobic coatings. acs.orgThis compound can be utilized to chemically graft these functional groups onto various substrates, leading to applications in anti-fouling coatings, low-friction surfaces, and water-repellent textiles. Future work will focus on developing controlled and efficient methods for the surface functionalization using this and similar perfluoroalkyl tosylates.

Advanced Computational Modeling for Predictive Reactivity and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, and its application to per- and polyfluoroalkyl substances (PFAS) is a rapidly growing area of research. acs.orgnih.gov For This compound , advanced computational modeling can provide valuable insights into its reactivity and guide the design of new functional materials.

Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models are being used to predict the physicochemical properties of PFAS, which are often scarce. itrcweb.orgnih.gov These computational approaches can help in screening large numbers of these chemicals and prioritizing them for further experimental testing. nih.gov For instance, computational studies can predict the binding affinities of PFAS to biological receptors, which is crucial for assessing their potential environmental and health impacts. nih.govnih.gov

Future research in this area will focus on developing more accurate and sophisticated computational models to predict the reactivity of This compound in various chemical reactions. This includes modeling its behavior in complex reaction environments and predicting the properties of materials derived from it. llnl.gov Constant-potential simulations are emerging as a powerful tool to probe the degradation dynamics of PFAS on electrified surfaces under realistic conditions. acs.org Such predictive modeling will accelerate the discovery of new applications and ensure the sustainable development and use of this important chemical compound.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC14H9F13O3S504.26883500-11-6
1H,1H-Perfluorooctyl p-toluenesulfonateC15H9F15O3S554.2724962-65-0
1H,1H-Perfluorohexyl p-toluenesulfonateC13H9F11O3S454.26-
1H,1H-Nonafluoropentyl p-toluenesulfonateC12H9F9O3S404.25883499-79-4

Q & A

Q. How can researchers optimize the synthesis of 1H,1H-perfluoroheptyl p-toluenesulfonate to achieve high yields while minimizing side reactions?

Methodological Answer: Synthesis typically involves nucleophilic substitution between perfluoroheptanol and p-toluenesulfonyl chloride. Key parameters include:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to suppress hydrolysis .
  • Catalysis : Pyridine or DMAP (4-dimethylaminopyridine) can enhance reaction efficiency by neutralizing HCl byproducts.
  • Temperature Control : Maintain 0–5°C during reagent addition to avoid exothermic side reactions. Post-addition, stir at room temperature for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water yields >90% purity.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/19F/13C NMR :
    • 1H NMR (CDCl3): Aromatic protons from the p-toluenesulfonyl group appear as doublets (δ 7.72–7.85 ppm, J = 8.4 Hz). The methyl group resonates at δ 2.43 ppm .
    • 19F NMR : Distinct splitting patterns for perfluoroheptyl chains (e.g., δ -80 to -126 ppm, depending on fluorination pattern) .
    • 13C NMR : Confirm fluorocarbon chain integration (e.g., CF2 groups at δ 105–120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₁₄H₉F₁₅O₃S, calc. 604.1 g/mol) .

Advanced Research Questions

Q. How does the perfluoroheptyl chain influence the reactivity of p-toluenesulfonate in stereoselective alkylation reactions?

Methodological Answer: The electron-withdrawing perfluoroheptyl group enhances the leaving-group ability of the sulfonate, enabling efficient alkylation under mild conditions. For example:

  • Catalytic Asymmetric Allylation : Use iridium catalysts (e.g., (R)-BINAP derivatives) to achieve >95% enantiomeric excess (ee). Monitor reaction progress via 19F NMR to track fluoride ion release .
  • Mechanistic Insight : The fluorophilic effect stabilizes transition states in polar solvents (e.g., DMF), as shown in DFT studies .

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated sulfonate intermediates?

Methodological Answer: Discrepancies often arise from:

  • Trace Moisture : Hydrolysis of the sulfonate ester reduces yields. Use molecular sieves (3Å) in solvents and rigorously dry glassware .
  • Substrate Purity : Impurities in perfluoroheptanol (e.g., residual HF) degrade the sulfonate. Pre-purify via distillation under reduced pressure .
  • Reaction Monitoring : Employ in-situ 31P NMR (for phosphine oxide byproducts) or TLC (UV-active spots) to optimize reaction time .

Q. What strategies mitigate thermal decomposition of this compound during high-temperature reactions?

Methodological Answer:

  • Stabilizers : Add radical inhibitors (e.g., BHT, 2,6-di-tert-butylphenol) at 1–2 mol% to suppress C–F bond cleavage .
  • Solvent Effects : Use perfluorinated solvents (e.g., perfluorohexane) to reduce thermal degradation rates .
  • Kinetic Analysis : Conduct DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>180°C observed in argon atmosphere) .

Specialized Methodological Considerations

Q. How to design experiments analyzing the environmental persistence of perfluoroheptyl sulfonate derivatives?

Methodological Answer:

  • Hydrolysis Studies : Incubate in buffered solutions (pH 2–12) at 25–60°C. Monitor via LC-MS for sulfate and perfluoroheptanol byproducts .
  • Photodegradation : Expose to UV-C light (254 nm) in aqueous acetonitrile. Use 19F NMR to quantify PFOS-like degradation products .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Fluoropolymer-coated gloves (e.g., Viton®) and full-face shields to prevent skin/eye contact with corrosive byproducts (e.g., HF) .
  • Waste Disposal : Neutralize with calcium carbonate before incineration to avoid toxic fluoride emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.